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Introduction
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for

introducing negative supercoils into DNA, a process crucial for DNA replication and

transcription.[1] Its absence in higher eukaryotes makes it an attractive target for the

development of novel antibacterial agents.[2][3] In vitro assays that measure the inhibition of

DNA gyrase activity are fundamental tools for the discovery and characterization of new

antimicrobial compounds. This document provides detailed protocols for the most common in

vitro assays used to assess DNA gyrase inhibition: the DNA supercoiling assay, the DNA

cleavage assay, and the DNA relaxation assay.

DNA Supercoiling Assay
The DNA supercoiling assay is the most direct method to measure the catalytic activity of DNA

gyrase. The enzyme converts a relaxed circular DNA substrate into its supercoiled form in an

ATP-dependent manner.[3][4] The inhibition of this activity is a primary indicator of a

compound's potential as a DNA gyrase inhibitor. The different topological forms of DNA

(relaxed and supercoiled) can be separated and visualized by agarose gel electrophoresis.

Experimental Workflow: DNA Supercoiling Assay
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Caption: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Protocol: DNA Supercoiling Assay
Materials:

Enzyme: Purified DNA Gyrase (e.g., from E. coli or S. aureus)

Substrate: Relaxed pBR322 plasmid DNA (1 µg/µL)

5X Assay Buffer:

E. coli: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM

spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

M. tuberculosis: 250 mM HEPES-KOH (pH 7.9), 30 mM magnesium acetate, 20 mM DTT,

5 mM ATP, 500 mM potassium glutamate, 10 mM spermidine, 0.25 mg/mL albumin.

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v)

glycerol.

Stop Buffer/Loading Dye (GSTEB): 40% (w/v) Glycerol, 100 mM Tris-HCl (pH 8.0), 10 mM

EDTA, 0.5 mg/mL Bromophenol Blue.

Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO).

Agarose, Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer, Ethidium Bromide.
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Procedure:

On ice, prepare a master mix containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile

water. A typical 30 µL reaction would include 6 µL of 5X buffer, 0.5 µL of relaxed pBR322 (0.5

µg), and water to the desired pre-enzyme volume.

Aliquot the master mix into pre-chilled microcentrifuge tubes.

Add the test compound at various concentrations to the respective tubes. Include a no-

compound positive control (with enzyme and solvent) and a negative control (no enzyme).

Ensure the final solvent concentration (e.g., DMSO) does not inhibit the enzyme (typically

≤5% v/v).

Dilute the DNA gyrase in Dilution Buffer and add it to the reaction tubes to initiate the

reaction (except for the negative control, where dilution buffer is added instead).

Mix gently and incubate the reactions at 37°C for 30-60 minutes.

Stop the reaction by adding an appropriate stop buffer/loading dye, such as GSTEB. Some

protocols may require a chloroform/isoamyl alcohol extraction step.

Load the samples onto a 1% agarose gel in TBE or TAE buffer. It is recommended to run the

gel in the absence of ethidium bromide, as it can affect the migration of supercoiled DNA.

Perform electrophoresis at approximately 75-150V until the dye front has migrated an

adequate distance.

Stain the gel with ethidium bromide (0.5-1 µg/mL) for 15-30 minutes, followed by destaining

in water for 10-30 minutes.

Visualize the DNA bands using a UV transilluminator and an imaging system.

Quantify the intensity of the supercoiled and relaxed DNA bands to determine the

percentage of inhibition for each compound concentration. The IC50 value (the concentration

of inhibitor required to reduce enzyme activity by 50%) can then be calculated.
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Certain inhibitors, such as quinolones, act by stabilizing the transient double-strand DNA break

created by DNA gyrase, forming a "cleavage complex". The DNA cleavage assay is designed

to detect these types of inhibitors. In this assay, the enzyme is incubated with supercoiled

plasmid DNA in the absence of ATP, and the addition of a strong detergent (like SDS) and a

protease (proteinase K) traps the cleavage complex, leading to linearized plasmid DNA that

can be visualized on an agarose gel.

Experimental Workflow: DNA Cleavage Assay
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Caption: Workflow for the DNA Gyrase Cleavage Assay.

Protocol: DNA Cleavage Assay
Materials:

Enzyme: Purified DNA Gyrase

Substrate: Supercoiled pBR322 plasmid DNA (1 µg/µL)

5X Assay Buffer (without ATP): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10

mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.1 mg/mL albumin.

Dilution Buffer: As per supercoiling assay.

SDS: 2% (w/v) solution.

Proteinase K: 10 mg/mL solution.
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Stop Buffer/Loading Dye (GSTEB): As per supercoiling assay.

Test Compounds: Dissolved in an appropriate solvent.

Agarose, TAE or TBE buffer, Ethidium Bromide.

Procedure:

On ice, set up a master mix containing 5X Assay Buffer (without ATP), supercoiled pBR322

DNA, and sterile water.

Aliquot the master mix into microcentrifuge tubes.

Add the test compound to the respective tubes. Include appropriate controls.

Add DNA gyrase to initiate the reaction and incubate at 37°C for 60 minutes.

To trap the cleavage complex, add SDS to a final concentration of 0.2% and proteinase K to

a final concentration of 0.1 mg/mL.

Incubate for a further 30 minutes at 37°C.

Stop the reaction by adding a stop/loading buffer.

Analyze the products by 1% agarose gel electrophoresis as described for the supercoiling

assay. The appearance of a linearized plasmid band indicates cleavage complex

stabilization.

Visualize and quantify the amount of linear DNA to assess the activity of the test compound.

DNA Relaxation Assay
While DNA gyrase's primary function is to introduce negative supercoils, it can also relax

positively supercoiled DNA. Some inhibitors may specifically target this relaxation activity. The

assay is similar to the supercoiling assay, but the substrate is supercoiled DNA, and the

product is relaxed DNA.

Protocol: DNA Relaxation Assay
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Materials:

Enzyme: Purified DNA Gyrase

Substrate: Negatively supercoiled plasmid DNA (e.g., pBR322)

Assay Buffer: Same as the supercoiling assay, but ATP may be omitted depending on the

specific research question, as relaxation can occur in the absence of ATP.

Other reagents: As per the supercoiling assay.

Procedure:

The setup is analogous to the supercoiling assay, with the key difference being the use of a

supercoiled DNA substrate.

Prepare a master mix with assay buffer, supercoiled DNA, and water.

Aliquot the mix and add test compounds.

Initiate the reaction with DNA gyrase.

Incubate at 37°C for an appropriate time.

Stop the reaction and analyze the products on an agarose gel.

Inhibition is observed as a decrease in the amount of relaxed DNA product and a

corresponding increase in the amount of remaining supercoiled substrate.

High-Throughput Screening (HTS) Assays
For screening large compound libraries, agarose gel-based assays are often too low-

throughput. Several HTS-compatible methods have been developed:

Fluorescence-Based Assays: These assays often rely on a DNA-intercalating dye (like SYBR

Gold or a proprietary dye such as H19) that exhibits different fluorescence intensities when

bound to supercoiled versus relaxed DNA. The conversion of relaxed DNA to supercoiled
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DNA by gyrase leads to an increase in fluorescence, which can be measured in a microplate

format.

Triplex Formation Assays: These assays utilize the principle that negatively supercoiled DNA

forms intermolecular triplexes more efficiently than relaxed DNA. A biotinylated

oligonucleotide is immobilized on a streptavidin-coated microplate, which then captures the

supercoiled plasmid product. Detection can be achieved through a fluorescent DNA stain or

a radiolabeled second oligonucleotide.

Data Presentation: IC50 Values of Known and Novel
DNA Gyrase Inhibitors
The following table summarizes the 50% inhibitory concentrations (IC50) for several

compounds against DNA gyrase from various bacterial species.
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Compound
Target
Organism

Assay Type IC50 (µM) Reference

Ciprofloxacin E. coli Cleavage -

Novobiocin M. tuberculosis Supercoiling -

NSC 103003 E. coli Supercoiling 50

NSC 130847 E. coli Supercoiling 72

NSC 20115 E. coli Supercoiling 737

Compound 154 E. coli
Supercoiling

(SDFQ)
3.1 ± 0.7

Compound 40 E. coli
Supercoiling

(SDFQ)
47.6 ± 3.7

CIBM E. coli
Supercoiling

(SDFQ)
2.4 ± 0.9

Digallic Acid E. coli Relaxation ~8

Tannic Acid E. coli Supercoiling 1

Compound 3d E. coli
Gyrase A

inhibition
1.68 µg/mL

Compound 3e E. coli
Gyrase A

inhibition
3.77 µg/mL

Compound 4f E. coli
Gyrase A

inhibition
5.53 µg/mL

Signaling Pathway and Logical Relationships
The assays described are direct measures of enzymatic activity and do not involve complex

signaling pathways. The logical relationship is a direct cause-and-effect: the inhibitor interacts

with the enzyme, leading to a measurable change in its catalytic output (supercoiling, cleavage,

or relaxation).
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Caption: The catalytic cycle of DNA gyrase and points of inhibition.

Conclusion
The in vitro assays for DNA gyrase inhibition are robust and versatile tools for antibacterial drug

discovery. The choice of assay—supercoiling, cleavage, or relaxation—depends on the specific

mechanism of action being investigated. While traditional gel-based methods are reliable for

detailed characterization, the development of fluorescence-based HTS assays has significantly

accelerated the screening of large compound libraries for novel DNA gyrase inhibitors. The

protocols and data presented here provide a comprehensive guide for researchers in this field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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